2-(Aminooxy)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminooxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O2/c3-5-2(6)1-7-4/h1,3-4H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGSFAPPPPRVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Aminooxy Acetohydrazide and Its Structural Analogs
Strategic Development of Convergent and Divergent Synthetic Routes
The efficient construction of complex molecules like 2-(Aminooxy)acetohydrazide benefits significantly from strategic synthetic planning. Convergent and divergent syntheses are two powerful approaches that offer advantages over traditional linear methods. scholarsresearchlibrary.com
Conversely, a divergent synthesis strategy enables the creation of a library of structurally related compounds from a single, common intermediate. This approach is highly valuable for exploring structure-activity relationships. For instance, a core molecule containing a reactive handle could be synthesized and then treated with a variety of reagents to produce a range of analogs. A divergent route to analogs of this compound might start with a precursor like bromoacetyl bromide. Reaction with a protected hydrazine (B178648) would yield an intermediate that could then be reacted with a series of different N-hydroxyphthalimide derivatives or other aminooxy sources to generate a diverse set of final products. This reagent-controlled divergent approach has been successfully used to synthesize different classes of heterocycles, such as 2-amino-1,3-benzoxazines and 2-amino-1,3-benzothiazines, from a common thiourea (B124793) intermediate by simply changing the cyclization agent. organic-chemistry.org
| Synthetic Strategy | Description | Application to this compound |
| Convergent | Key molecular fragments are synthesized independently and then assembled. scholarsresearchlibrary.com | Fragment 1 (e.g., Boc-NH-O-CH₂-COOH) is coupled with Fragment 2 (e.g., H₂N-NH-Boc). |
| Divergent | A common intermediate is used to generate a library of diverse structural analogs. organic-chemistry.orgrsc.org | An intermediate like ethyl 2-(aminooxy)acetate could be reacted with various acyl hydrazides. |
Exploration of Chemo- and Regioselective Synthesis Pathways
The presence of two distinct nucleophilic groups—the aminooxy (-ONH₂) and hydrazide (-CONHNH₂) moieties—in this compound necessitates precise control over chemical selectivity during its synthesis and subsequent reactions. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.
A primary challenge is the selective functionalization of one nucleophile in the presence of the other. The relative nucleophilicity of the terminal nitrogen in the aminooxy group versus the hydrazide nitrogens can be influenced by factors such as pH. For instance, the formation of oximes and hydrazones, which are key reactions for these functional groups, is under general acid catalysis. nih.gov However, at very low pH, the nucleophiles can be protonated, which reduces their reactivity. nih.gov The pKa values of the conjugate acids of the aminooxy and hydrazide groups are different, allowing for pH-mediated control over which group is in its more reactive, unprotonated state.
Protecting group strategies are fundamental to achieving chemo- and regioselectivity. Orthogonally protected building blocks, where one protecting group can be removed without affecting the other, are essential. For example, a tert-butyloxycarbonyl (Boc) group could be used to protect the hydrazide, while a phthalimide (B116566) group protects the aminooxy function. The phthalimide can be removed under hydrazinolysis conditions, which would typically not cleave the Boc group, allowing for selective deprotection and subsequent functionalization.
Furthermore, chemo- and regioselective catalytic systems have been developed that can distinguish between similar functional groups. nih.govnih.gov For example, catalytic methods have been developed for the selective conjugate addition of the hydroxyl group of amino alcohols, demonstrating that catalysis can direct reactions to the less reactive group. nih.gov Such principles could be extended to discriminate between the aminooxy and hydrazide moieties in specific transformations.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic methodologies is a critical goal for modern chemical research to minimize environmental impact. mdpi.com For the synthesis of this compound and its derivatives, several green approaches can be considered.
One key principle is the use of environmentally benign solvents. Water is an ideal green solvent, and developing synthetic steps that can be performed in aqueous media is highly desirable. The formation of oxime and hydrazone linkages, which are key conjugation reactions for aminooxy and hydrazide compounds, are often performed under aqueous conditions. rsc.orgresearchgate.net
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. rsc.org The synthesis of various hydrazide derivatives has been shown to be more efficient and eco-friendly when conducted under microwave irradiation. rsc.org
The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry as it reduces waste. mdpi.com As discussed in section 2.5, organocatalysts and simple, non-toxic salts can be used to promote the key reactions of aminooxy and hydrazide groups, avoiding the need for more hazardous heavy metal catalysts. rsc.orgnih.gov Moreover, developing processes that can be run in continuous flow reactors represents a sustainable and efficient approach, which has been applied to catalytic N-S bond formation. rsc.org
| Green Chemistry Principle | Application in Synthesis | Reference |
| Alternative Solvents | Using water as a solvent for oxime/hydrazone formation reactions. | rsc.orgresearchgate.net |
| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy usage. | rsc.org |
| Catalysis | Using organocatalysts or simple salts instead of stoichiometric reagents. | mdpi.comrsc.orgnih.gov |
| Process Intensification | Implementing continuous flow systems for safer and more efficient production. | rsc.org |
Scalable Synthetic Approaches for Research Quantities
The transition of a synthetic route from a small-scale laboratory experiment to the production of gram-quantities for research requires a robust, practical, and scalable process. An ideal scalable synthesis should be rapid, high-yielding, and utilize readily available starting materials. mdpi.com The purification of intermediates and the final product should be straightforward, avoiding tedious chromatographic methods where possible.
The development of robust catalytic systems is also key to scalability. Organocatalytic methods, for instance, are often highly enantioselective and can be performed on a large scale. kcl.ac.uk Similarly, photoredox catalysis has been used to develop practical and scalable systems for the synthesis of complex molecules like unnatural amino acids. rsc.org Such technologies could be adapted for the key bond-forming steps in the synthesis of this compound. Practical considerations, such as reaction concentration, temperature control, and ease of product isolation via crystallization or extraction, become paramount when planning a synthesis for research-quantity production.
Novel Catalytic Systems in the Synthesis of Aminooxy and Hydrazide Moieties
The formation of oxime and hydrazone bonds via the reaction of aminooxy and hydrazide groups with aldehydes and ketones is a cornerstone of bioconjugation and chemical ligation, but these reactions can be slow at neutral pH. nih.govnih.gov Consequently, significant research has focused on developing efficient catalytic systems to accelerate these transformations.
Aniline (B41778) has been traditionally used as a catalyst for these reactions. nih.gov The mechanism involves the formation of a reactive imine intermediate with the carbonyl compound, which is then attacked by the aminooxy or hydrazide nucleophile. However, aniline catalysis often requires high concentrations (10-100 mM) and can be toxic to biological systems. nih.gov
More recently, a new generation of water-soluble organocatalysts has been developed that show significantly enhanced activity. Anthranilic acids and other aminobenzoic acids have emerged as superior catalysts, capable of increasing reaction rates by one to two orders of magnitude compared to aniline. nih.gov The ortho-carboxylate group in these catalysts is believed to facilitate intramolecular proton transfer, which aids the key steps in the reaction mechanism. nih.gov For example, 5-methoxyanthranilic acid has been identified as a particularly efficient catalyst for hydrazone and oxime formation at neutral pH. nih.gov
Beyond organocatalysts, simple aqueous salt solutions have been shown to act as bio-friendly and non-toxic catalysts. rsc.org Monovalent salts like NaCl can provide a modest rate enhancement, but divalent salts such as magnesium chloride (MgCl₂) and calcium chloride (CaCl₂) can significantly accelerate both hydrazone and oxime formation at physiological pH. rsc.org This catalytic effect is valuable for applications requiring biocompatible conditions. rsc.org
| Catalyst System | Description | Advantage | Disadvantage |
| Aniline | Traditional nucleophilic catalyst for oxime/hydrazone formation. nih.gov | Well-established. | Requires high concentrations; toxic. nih.gov |
| Anthranilic Acids | Water-soluble organocatalysts (e.g., 5-methoxyanthranilic acid). nih.gov | 1-2 orders of magnitude faster than aniline; effective at neutral pH. nih.gov | More complex than simple aniline. |
| Simple Salts | Aqueous solutions of monovalent or divalent salts (e.g., NaCl, MgCl₂). rsc.org | Bio-friendly, non-toxic, effective at physiological pH. rsc.org | Catalytic effect may be more modest than specialized organocatalysts. |
Mechanistic Investigations of 2 Aminooxy Acetohydrazide Reactivity
Oxime Ligation: Reaction Kinetics and Thermodynamic Profiles
Oxime formation, a condensation reaction between an aminooxy group and an aldehyde or ketone, is a cornerstone of bioconjugation due to the stability of the resulting C=N-O bond. nih.govnih.gov The reaction proceeds via a tetrahedral intermediate, and its rate is generally subject to general acid catalysis. nih.gov
Influence of pH and Solvent Systems on Oxime Formation
The rate of oxime ligation is highly dependent on the pH of the reaction medium. nih.gov The reaction is fastest at a pH of approximately 4.5. nih.govdiva-portal.org This is because the reaction mechanism involves a balance between the protonation of the carbonyl group, which enhances its electrophilicity, and the availability of the non-protonated, nucleophilic aminooxy group. nih.gov At very low pH, the aminooxy group becomes protonated and thus non-nucleophilic, slowing down the reaction. nih.gov Conversely, at neutral or higher pH, the lack of acid catalysis for the dehydration of the tetrahedral intermediate slows the reaction. nih.govdiva-portal.org For many biological applications that necessitate physiological pH, the uncatalyzed reaction rate can be slow. nih.govresearchgate.net
The solvent system also plays a role in the reaction kinetics. While aqueous media are common, especially for biological applications, the use of co-solvents can influence reaction rates. diva-portal.orgacs.org For instance, the presence of dimethylformamide (DMF) as a cosolvent has been noted in kinetic studies. acs.org Furthermore, conducting the reaction in pure acetic acid has been shown to lead to rapid and quantitative conversion to the oxime product within hours. nih.gov
Catalytic Enhancements in Oxime Ligation: Mechanistic Insights
To overcome the slow reaction rates at neutral pH, various catalysts have been developed. nih.govresearchgate.net Aniline (B41778) and its derivatives are classic nucleophilic catalysts for oxime ligation. nih.govresearchgate.net The mechanism involves the formation of a more reactive Schiff base intermediate between the catalyst and the carbonyl compound, which then undergoes transimination with the aminooxy nucleophile. nih.govresearchgate.net
Several advanced catalysts have been shown to be more effective than aniline. researchgate.netacs.orgresearchgate.net These include:
p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA): These catalysts are significantly more effective than aniline at neutral pH. researchgate.netnih.govacs.org p-phenylenediamine at a low concentration of 2 mM at pH 7 can increase the rate of protein PEGylation by 120-fold compared to the uncatalyzed reaction and 20-fold compared to the aniline-catalyzed reaction. researchgate.netresearchgate.net The higher aqueous solubility of mPDA allows for its use at higher concentrations, leading to more efficient catalysis. acs.org
Substituted Anilines: Electron-donating substituents on the aniline ring can enhance catalytic activity. researchgate.net For example, p-methoxyaniline and 5-methoxyanthranilic acid are more efficient catalysts than aniline. nih.govresearchgate.net
2-Aminophenols and 2-(Aminomethyl)benzimidazoles: These compounds represent new classes of catalysts that show rate enhancements up to 7-fold greater than aniline at pH 7.4. acs.orgresearchgate.net 2-(Aminomethyl)benzimidazoles are particularly effective for reactions involving less reactive ketone substrates. acs.orgresearchgate.net
Arginine: This amino acid can catalyze hydrazone and oxime ligations, with its guanidinium (B1211019) group providing intramolecular assistance. researchgate.net
Bifunctional buffer compounds, such as 2-(aminomethyl)imidazoles, can also act as catalysts, accelerating reactions by several orders of magnitude at pH 5-9. rsc.org
Stereochemical Aspects and Isomerization of Oxime Products
Oxime products can exist as E and Z stereoisomers due to the restricted rotation around the C=N double bond. pitt.edusemanticscholar.org The formation of these isomers can be influenced by the reaction conditions and the structure of the reactants. In some cases, the cyclization of a peptide chain through oxime formation can lead to a mixture of E and Z isomers. pitt.edu Theoretical studies suggest that the isomerization between oxime tautomers can occur through a bimolecular mechanism. semanticscholar.org The stereochemistry of the final product can also be dictated by recognition sites within a protein. ualberta.ca
Hydrazone Formation: Kinetic and Thermodynamic Characterization
Hydrazone formation involves the reaction of the hydrazide moiety of 2-(aminooxy)acetohydrazide with a carbonyl compound. Generally, hydrazone formation is faster than oxime formation. nih.govresearchgate.net
Impact of pH and Buffer Systems on Hydrazone Ligation
Similar to oxime ligation, the kinetics of hydrazone formation are significantly affected by pH. nih.gov The reaction is subject to general acid catalysis, with the rate-determining step being the acid-catalyzed dehydration of the carbinolamine intermediate. nih.gov The reaction is typically fastest in a slightly acidic pH range. diva-portal.org
The choice of buffer system can also influence the reaction rate. Arginine has been shown to be an effective catalyst for hydrazone ligation, particularly in a bicarbonate/CO2 buffer system at neutral pH. researchgate.net Bifunctional amine buffers that can control pH while also catalyzing the reaction have been shown to yield second-order rate constants greater than 10 M⁻¹s⁻¹ at pH 5-9. rsc.org
Reversibility and Hydrolytic Stability of Hydrazone Linkages in Aqueous Environments
A key characteristic of the hydrazone linkage is its reversibility. nih.govresearchgate.net The hydrolysis of hydrazones is the reverse of their formation and is initiated by the protonation of the imine nitrogen. nih.gov This reversibility is a feature of dynamic covalent chemistry, allowing for the exchange of reaction components under thermodynamic control. diva-portal.org
The hydrolytic stability of hydrazones is generally lower than that of oximes. nih.govnih.gov At a pD of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 300-fold lower than that of an isostructural acetylhydrazone. nih.gov The greater stability of oximes is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone, which makes the C=N bond less susceptible to protonation and subsequent hydrolysis. nih.govnih.gov The stability of the hydrazone linkage can be influenced by the structure of the carbonyl reactant; for instance, hydrazones derived from aliphatic aldehydes tend to form and hydrolyze more rapidly at neutral pH than those derived from aryl aldehydes. researchgate.net
Orthogonal Reactivity and Chemoselectivity of Aminooxy and Hydrazide Functions
The aminooxy and hydrazide groups within this compound exhibit distinct reactivity profiles, primarily in their reactions with carbonyl compounds, which forms the basis of their orthogonal use. Both groups are considered α-effect nucleophiles, displaying enhanced nucleophilicity compared to primary amines of similar basicity. acs.orgnih.govnih.gov This heightened reactivity is attributed to the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center. acs.orgnih.gov
The reaction of an aminooxy group with an aldehyde or ketone yields a stable oxime linkage, while a hydrazide reacts to form a hydrazone. acs.orgthermofisher.com The formation of both linkages is generally favored under mildly acidic to neutral pH conditions. rsc.org A key distinction lies in the stability of the resulting products. Oxime bonds are significantly more stable than hydrazone bonds, particularly against hydrolysis. nih.gov The equilibrium constant (Keq) for oxime formation is typically greater than 10⁸ M⁻¹, whereas for hydrazones, it falls in the range of 10⁴–10⁶ M⁻¹. nih.gov This difference in stability can be exploited for controlled-release applications when using hydrazones.
The chemoselectivity of these reactions allows for the modification of molecules in the presence of other functional groups, a cornerstone of bioorthogonal chemistry. nih.govinterchim.fr The reaction of aminooxy and hydrazide moieties is highly specific for aldehydes and ketones, with minimal cross-reactivity with other biological functional groups. nih.govinterchim.fr
The differential reactivity of the aminooxy and hydrazide groups can be harnessed to achieve selective functionalization. One primary strategy involves the use of protecting groups. nih.gov An orthogonal protecting group strategy allows for the selective deprotection and subsequent reaction of one functional group while the other remains masked. nih.govgoogle.com For instance, a Boc-protected amino group can be deprotected under acidic conditions, while an Fmoc-protected group is removed with a base. nih.gov This allows for the sequential modification of a bifunctional molecule.
Another strategy relies on controlling the reaction conditions, such as pH. The rate of oxime and hydrazone formation is pH-dependent. researchgate.net By carefully selecting the pH, it is possible to favor the reaction of one group over the other, although this can be challenging to achieve with high selectivity without the use of protecting groups.
The choice of the carbonyl partner also influences selectivity. Aromatic aldehydes are generally more reactive electrophiles than ketones. nih.gov By presenting a bifunctional molecule like this compound with different carbonyl compounds under controlled stoichiometry, selective or sequential reactions can be guided.
Finally, the inherent kinetic differences can be exploited. While both reactions are relatively fast, variations exist depending on the specific reactants and conditions. For example, the reaction between an aminooxyacetyl group and benzaldehyde (B42025) is slower than the reaction of a 6-hydrazinopyridyl group with the same aldehyde. nih.gov
Table 1: Comparison of Reaction Rates for Hydrazone and Oxime Formation This table presents a summary of second-order rate constants for representative hydrazone and oxime formation reactions, illustrating the kinetic differences that can be exploited for selective functionalization.
| Nucleophile | Electrophile | Catalyst | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| 6-Hydrazinopyridyl group | Benzaldehyde | Aniline (100 mM) | ~164 | nih.gov |
| Aminooxyacetyl-peptide | Benzaldehyde | Aniline (100 mM) | 8.2 ± 1.0 | nih.gov |
| Phenylhydrazine | Benzaldehyde | Phosphate Buffer | - | libretexts.org |
| Phenylhydrazine | Benzaldehyde | 2-(Aminomethyl)imidazole (50 mM) | >10 | libretexts.org |
| Adipic dihydrazide | Nitrobenzaldehyde | NaCl (50 mM) | Increased ~1.2-fold vs uncatalyzed | google.com |
| (Aminooxy)methane | Nitrobenzaldehyde | MgCl₂ (100 mM) | Increased ~7-fold vs uncatalyzed | google.com |
The distinct reactivity of the aminooxy and hydrazide groups in this compound is ideal for sequential bioconjugation. This allows for the step-wise attachment of different molecules to a scaffold.
A common approach involves a two-step ligation process. In the first step, one of the functional groups (e.g., the aminooxy group) is reacted with its corresponding carbonyl partner on a biomolecule or surface. nih.govlibretexts.org After this initial conjugation, the second functional group (the hydrazide) remains available for a subsequent reaction with a different carbonyl-containing molecule. louisville.edu This sequential approach is valuable for constructing complex bioconjugates, such as antibody-drug conjugates or functionalized polymers. mdpi.com
The success of sequential reactions often depends on the order of ligation. For instance, in the functionalization of a polyester (B1180765) backbone, it was found that ketoxime ether formation should precede sulfonyl hydrazone formation to ensure maximum retention of the linkages. louisville.edu This is due to the greater stability of the oxime bond, which can withstand the conditions of the second reaction step more effectively.
An example of this strategy is the functionalization of hyaluronic acid, where chemoselective groups are introduced for in situ formation of hydrogels. broadpharm.com By using protecting group strategies, free aminooxy or hydrazide groups can be exposed in a controlled manner for subsequent cross-linking reactions. nih.govbroadpharm.com
Interactions with Non-Carbonyl Electrophiles in Model Systems
While the reactions of aminooxy and hydrazide moieties with carbonyls are well-documented, their interactions with other electrophiles are also of chemical significance. nih.gov Due to the α-effect, both hydrazines and alkoxyamines are strong nucleophiles capable of reacting with a variety of electrophilic partners. nih.gov
The aminooxy group can be acylated, for example, with acyl chlorides or activated esters. google.com This reaction is commonly used to introduce protecting groups like Boc (tert-butoxycarbonyl) onto the aminooxy functionality. The reaction of the aminooxy group with alkyl halides has been reported to be less common and often results in lower yields.
The hydrazide group can also participate in reactions with non-carbonyl electrophiles. Acid hydrazides can react with both electrophiles and nucleophiles. They are known to react with isothiocyanates to form thiosemicarbazides and can be acylated. The nitrogen atoms of the hydrazide can act as nucleophiles, and the N-H proton is acidic.
In the context of this compound, the presence of two potent nucleophilic sites suggests the potential for competitive reactions with non-carbonyl electrophiles. The selectivity would likely be influenced by the nature of the electrophile (hard vs. soft) and the reaction conditions. For instance, hard electrophiles like acyl chlorides might react preferentially with the more nucleophilic nitrogen of the hydrazide, while the reaction with softer electrophiles could be less selective. However, specific studies on the chemoselectivity of this compound with a range of non-carbonyl electrophiles are not extensively reported in the literature.
Table 2: General Reactivity of Aminooxy and Hydrazide Groups with Non-Carbonyl Electrophiles This table provides a qualitative overview of the reactivity of aminooxy and hydrazide functional groups with various classes of non-carbonyl electrophiles based on established chemical principles.
| Functional Group | Electrophile Class | Reactivity / Product | Notes | Reference |
|---|---|---|---|---|
| Aminooxy | Acyl Halides / Anhydrides | Acylation / N-Acyloxyamine | Common for protection (e.g., Boc) | |
| Aminooxy | Alkyl Halides | Alkylation / N-Alkoxyamine | Reported as often low-yielding | |
| Hydrazide | Acyl Halides / Anhydrides | Acylation / N,N'-Diacylhydrazine | Can occur at one or both nitrogen atoms | |
| Hydrazide | Isothiocyanates | Addition / Thiosemicarbazide (B42300) | Forms a stable adduct | interchim.fr |
Computational Chemistry Approaches to Elucidate Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the detailed mechanisms of oxime and hydrazone formation. thermofisher.com These theoretical studies provide insights into transition state geometries, reaction energetics, and the role of catalysts, complementing experimental findings. thermofisher.com
DFT calculations have been used to analyze the proposed mechanism of oxime formation under neutral, acidic, and catalyzed conditions. thermofisher.com These studies often include solvation models and the explicit inclusion of water molecules to understand proton transfer steps. thermofisher.com For example, theoretical calculations have explored the bimolecular mechanism of oxime-nitrone tautomerism. rsc.org
In the context of hydrazone formation, DFT studies have been employed to explore the mechanistic pathways of reactions such as the gold(I)-catalyzed hydrohydrazination of terminal alkynes with hydrazides. These calculations can help to determine the favored reaction pathway, for instance, by comparing the energetics of alkyne-coordination versus hydrazide-coordination pathways. Such studies have highlighted the importance of an intermolecular hydrazide-assisted proton relay step in the catalytic cycle.
Computational models also help in understanding the role of catalysts. For instance, the mechanism of aniline catalysis in oxime and hydrazone formation has been investigated using DFT. thermofisher.com These studies can reveal how the catalyst interacts with the reactants to lower the activation energy of the rate-determining step, which is typically the dehydration of the tetrahedral intermediate.
Furthermore, computational approaches can predict the relative stabilities of different isomers (e.g., Z/E isomers of oximes) and tautomers, with results often showing good agreement with experimental observations. thermofisher.comrsc.org
Applications in Advanced Chemical and Materials Research
Bioconjugation Strategies in Chemical Biology Research
Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of chemical biology. 2-(Aminooxy)acetohydrazide serves as a key tool in this field, enabling the precise modification and labeling of a wide array of biological macromolecules.
Site-Specific Protein and Peptide Modification via Oxime and Hydrazone Ligation
The ability to modify proteins and peptides at specific sites is crucial for studying their function, creating therapeutic agents, and developing diagnostic tools. This compound facilitates this through the formation of stable oxime and hydrazone linkages.
The aminooxy group of this compound reacts with aldehydes or ketones to form an oxime bond, while the hydrazide group reacts with carbonyls to form a hydrazone bond. researchgate.netnih.gov These reactions are bioorthogonal, meaning they proceed under mild, physiological conditions without interfering with native biological functional groups. nih.govunivie.ac.at This chemoselectivity allows for the precise attachment of probes, tags, or other functional molecules to proteins and peptides that have been engineered to contain a carbonyl group.
One common strategy involves the genetic encoding of an "aldehyde tag," where a specific amino acid sequence is recognized by an enzyme that converts a cysteine residue into a formylglycine residue, which contains an aldehyde group. nih.gov This aldehyde can then be selectively targeted by the aminooxy or hydrazide moiety of this compound. This method has been successfully applied to the site-specific modification of various proteins, including monoclonal antibodies. nih.gov
The kinetics of oxime and hydrazone formation can be influenced by pH and the presence of catalysts such as aniline (B41778). researchgate.netnih.gov Generally, these ligations are efficient at low micromolar concentrations and at neutral pH. researchgate.net The stability of the resulting oxime and hydrazone linkages is a significant advantage for in vitro and in vivo applications. nih.govsquarespace.com
| Feature | Oxime Ligation | Hydrazone Ligation |
|---|---|---|
| Reacting Groups | Aminooxy + Aldehyde/Ketone | Hydrazide + Aldehyde/Ketone |
| Resulting Bond | Oxime (C=N-O) | Hydrazone (C=N-NH) |
| Reaction Conditions | Mild, aqueous, neutral to acidic pH | Mild, aqueous, neutral to acidic pH |
| Catalysts | Aniline, m-phenylenediamine (B132917) acs.org | Aniline researchgate.net |
| Bond Stability | Generally more stable than hydrazones nih.gov | Stable, but can be reversible under certain conditions researchgate.net |
Nucleic Acid Labeling and Functionalization for Research Probes
The labeling of nucleic acids (DNA and RNA) is essential for their detection, visualization, and use as research probes. thermofisher.com this compound provides a means to attach various functional groups, such as biotin (B1667282) or fluorescent dyes, to nucleic acids.
One approach involves the generation of aldehyde groups within the nucleic acid structure. For instance, apurinic/apyrimidinic (AP) sites in DNA, which contain an exposed aldehyde group, can be targeted by the aminooxy or hydrazide function of the reagent. nih.gov Similarly, the 3'-terminus of RNA can be oxidized to create a dialdehyde, which can then be labeled. nih.gov
A reagent synthesized from this compound, N-(Aminooxyacetyl)-N'-(D-biotinoyl)hydrazine, has been shown to react efficiently with these aldehyde groups, allowing for the biotinylation of DNA and RNA. nih.govbiotium.com This biotin tag can then be detected using streptavidin conjugates. This method is valuable for applications such as electrophoretic mobility shift assays (EMSA) and other nucleic acid detection techniques. thermofisher.com The functionalization of nucleic acids with molecules like this compound is also a key step in creating nucleic acid-based nanomaterials and hydrogels for bioimaging and biomedical applications. nih.govrsc.org
Polysaccharide and Glycoprotein Derivatization for Biochemical Studies
Glycans, in the form of polysaccharides and the carbohydrate portions of glycoproteins, play critical roles in numerous biological processes. nih.gov The study of these molecules often requires their derivatization for detection and analysis. This compound is a valuable tool for this purpose.
A common strategy for labeling glycans involves the mild oxidation of cis-diol-containing sugar residues with sodium periodate (B1199274) to generate aldehyde groups. nih.govbiotium.com These aldehydes can then be reacted with the aminooxy or hydrazide group of this compound, which can be pre-functionalized with a detectable tag like biotin or a fluorophore. biotium.com This approach allows for the selective labeling of glycoproteins and polysaccharides. nih.gov
This labeling strategy is a cornerstone of chemical glycoproteomics, enabling the enrichment and identification of glycoproteins from complex biological samples. nih.gov Furthermore, the site-specific glycosylation of proteins can be achieved by combining the aldehyde tag technology with aminooxy-functionalized glycans, allowing for the production of homogeneous glycoproteins for detailed biochemical and functional studies. nih.gov The derivatization of polysaccharides is also crucial for their structural characterization and for understanding their biological functions. nih.govnih.gov
Cellular Surface Engineering and Chemical Probe Development for In Vitro Studies
The surface of a cell is decorated with a complex array of biomolecules, including glycoproteins, that mediate interactions with the extracellular environment. The ability to chemically modify the cell surface allows researchers to probe and manipulate cellular processes.
This compound and its derivatives can be used to label cell-surface glycans on living cells. biotium.com By first introducing aldehyde groups onto cell-surface sialic acids through mild periodate oxidation, cells can be "painted" with molecules bearing an aminooxy or hydrazide group. biotium.com This enables the attachment of various probes to the cell surface for imaging or to study cell adhesion and signaling.
This approach to cellular surface engineering is a powerful tool for in vitro studies, allowing for the controlled presentation of ligands, drugs, or imaging agents on the cell surface. The development of chemical probes that can be targeted to specific cellular components is a major focus of chemical biology. mskcc.org
Design and Synthesis of Activity-Based Chemical Probes and Imaging Reagents
Activity-based protein profiling (ABPP) is a powerful strategy for studying enzyme function and for inhibitor discovery. nih.gov Activity-based probes are designed to covalently modify the active site of a specific enzyme or class of enzymes. researchgate.net The design of these probes often incorporates a reactive "warhead" that targets a specific amino acid residue in the active site, a recognition element, and a reporter tag. frontiersin.org
Hydrazine-based probes have emerged as versatile tools for ABPP, capable of targeting a broad range of enzymes that utilize electrophilic cofactors. nih.govresearchgate.net The hydrazide moiety of this compound can serve as a nucleophilic warhead in the design of such probes. These probes can be used to profile the activity of enzymes in complex biological systems and to screen for potent and selective inhibitors.
Furthermore, the aminooxy and hydrazide functionalities are instrumental in the synthesis of imaging reagents. For example, fluorescent dyes or PET imaging agents can be conjugated to biomolecules using oxime or hydrazone ligation, enabling the visualization of biological processes in vitro and in vivo. univie.ac.atnih.gov The development of fluorescent probes for detecting reactive oxygen species like peroxynitrite has also utilized bishydrazide reactive sites. nih.gov
Development of Advanced Materials and Nanostructures
The principles of bioconjugation using reagents like this compound extend beyond the realm of chemical biology into materials science. The formation of stable oxime and hydrazone linkages can be used to assemble and functionalize advanced materials and nanostructures.
For instance, hydrogels can be formed through the cross-linking of polymers containing aldehyde or ketone groups with bifunctional linkers like this compound. The resulting hydrogels can have applications in drug delivery, tissue engineering, and as scaffolds for 3D cell culture.
Nanoparticles can also be functionalized using this chemistry. By introducing carbonyl groups onto the surface of a nanoparticle, a variety of molecules, including targeting ligands, drugs, and imaging agents, can be attached via an aminooxy or hydrazide linker. This allows for the creation of multifunctional nanostructures for targeted drug delivery and diagnostics.
The versatility of oxime and hydrazone chemistry, facilitated by reagents such as this compound, provides a powerful platform for the bottom-up construction of complex and functional materials and nanostructures.
| Research Area | Specific Application | Key Chemical Reaction |
|---|---|---|
| Chemical Biology | Site-Specific Protein/Peptide Modification | Oxime/Hydrazone Ligation |
| Nucleic Acid & Glycan Labeling | Oxime/Hydrazone Ligation | |
| Probe Development | Activity-Based Protein Profiling | Nucleophilic attack by hydrazide |
| Synthesis of Imaging Reagents | Oxime/Hydrazone Ligation | |
| Materials Science | Formation of Hydrogels and Functionalized Nanoparticles | Oxime/Hydrazone Cross-linking/Ligation |
Polymer Synthesis and Cross-linking Methodologies
The synthesis of functional polymers with tailored properties is a cornerstone of materials science. This compound provides a versatile tool for introducing reactive moieties onto polymer backbones, which can then be used for cross-linking. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction often categorized under "click chemistry" due to its high efficiency and specificity. Similarly, the hydrazide group reacts with carbonyl compounds to form hydrazone bonds.
This dual reactivity allows for the synthesis of polymers with pendant aminooxy or hydrazide groups, which can then be cross-linked with polymers containing complementary aldehyde or ketone functionalities. For instance, a polymer could be functionalized with this compound, and then cross-linked with a dialdehyde-functionalized polymer, leading to the formation of a stable, three-dimensional network. The stability of the resulting oxime and hydrazone linkages can be influenced by the pH, which allows for the design of materials with tunable properties.
Research in this area often focuses on the development of novel cross-linking strategies that are efficient and occur under mild conditions. The chemoselectivity of the aminooxy-aldehyde/ketone reaction is particularly noteworthy, as it can proceed in the presence of other functional groups, simplifying synthetic procedures.
| Functional Group on Polymer | Cross-linking Partner | Resulting Linkage | Key Features |
| Aminooxy | Aldehyde or Ketone | Oxime | High stability, "click" chemistry characteristics |
| Hydrazide | Aldehyde or Ketone | Hydrazone | Reversible under certain conditions, pH-sensitive |
Hydrogel Formation and Biomaterial Scaffolds for Research
Hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, are extensively used in biomedical research, particularly in the creation of biomaterial scaffolds for tissue engineering. The formation of hydrogels often relies on the cross-linking of polymer chains, and this compound is an excellent candidate for facilitating this process.
The reaction between the aminooxy group of this compound and aldehyde or ketone groups on polymer backbones is a widely used method for hydrogel formation. This "oxime ligation" is biocompatible and can be performed under physiological conditions, which is crucial for applications involving living cells. The resulting oxime cross-links are more stable to hydrolysis than hydrazone bonds, which is often a desirable characteristic for long-term biomaterial scaffolds.
Researchers have utilized this chemistry to create hydrogels from a variety of biocompatible polymers, such as polyethylene (B3416737) glycol (PEG) and hyaluronic acid (HA). By controlling the degree of cross-linking, the mechanical properties of the hydrogel, such as stiffness and elasticity, can be precisely tuned to mimic the properties of native tissues. This allows for the creation of scaffolds that can support cell growth and differentiation in a controlled manner.
Surface Immobilization Techniques for Biosensing Elements (Research Prototypes)
The development of sensitive and specific biosensors often relies on the stable immobilization of biorecognition elements, such as enzymes or antibodies, onto a sensor surface. This compound can be used as a bifunctional linker to facilitate this immobilization.
The surface of a biosensor can be functionalized with aldehyde or ketone groups. Then, this compound can be attached to this surface via an oxime or hydrazone bond. The remaining free functional group (either aminooxy or hydrazide) can then be used to immobilize the biomolecule of interest. This approach allows for a controlled and oriented immobilization of the biomolecule, which can improve the sensitivity and performance of the biosensor.
The chemoselective nature of the aminooxy-aldehyde/ketone reaction is a significant advantage in this context, as it prevents non-specific binding and ensures that the biomolecule is attached in a predictable manner. Research in this area is focused on developing robust and reproducible surface modification protocols for the fabrication of advanced biosensor prototypes.
| Immobilization Step | Description | Chemistry Involved |
| Surface Functionalization | Introduction of aldehyde or ketone groups onto the biosensor surface. | Varies depending on the surface material. |
| Linker Attachment | Reaction of this compound with the functionalized surface. | Oxime or hydrazone bond formation. |
| Biomolecule Immobilization | Attachment of the biorecognition element to the free end of the linker. | Reaction with the remaining aminooxy or hydrazide group. |
Scaffold Design in Medicinal Chemistry Research and Target Engagement
In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The bifunctional nature of this compound makes it an intriguing candidate for the design of novel molecular scaffolds.
Rational Design of Novel Molecular Scaffolds for Target Exploration
The presence of two distinct reactive handles in this compound allows for the divergent synthesis of compound libraries. One functional group can be used to attach the scaffold to a solid support for combinatorial synthesis, while the other can be reacted with a variety of building blocks to introduce chemical diversity.
For example, the hydrazide moiety could be used as a point of attachment for a variety of aldehydes and ketones, while the aminooxy group could be used to introduce other functionalities through oxime ligation. This allows for the systematic exploration of the chemical space around the this compound core, which can lead to the discovery of novel compounds with interesting biological activities. The rational design of such scaffolds is guided by an understanding of the target protein and the desired mode of interaction.
Structure-Activity Relationship Studies at a Molecular Interaction Level
Once a lead compound has been identified, structure-activity relationship (SAR) studies are conducted to understand how modifications to its structure affect its biological activity. The this compound scaffold provides a versatile platform for conducting such studies.
By systematically varying the substituents attached to the aminooxy and hydrazide groups, researchers can probe the specific molecular interactions between the compound and its biological target. For instance, a series of analogs can be synthesized where the size, shape, and electronic properties of the substituents are varied. The biological activity of these analogs can then be measured, and the results can be used to build a model of the binding site and to design more potent and selective compounds.
Key parameters that can be varied in SAR studies of this compound derivatives include:
The nature of the group attached to the aminooxy moiety: This can influence interactions with specific pockets in the binding site.
The length and flexibility of any linkers used to attach substituents: This can impact the ability of the molecule to adopt the optimal conformation for binding.
PROTAC Linker Synthesis and Structural Design
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific proteins. A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation between the two proteins.
The bifunctional nature of this compound makes it a potential building block for the synthesis of PROTAC linkers. The two reactive groups can be used to attach the target-binding ligand and the E3 ligase-binding ligand. The length and composition of the linker are critical parameters that need to be optimized for each target protein.
The design of PROTAC linkers is an active area of research, and there is a need for versatile building blocks that allow for the rapid synthesis of a diverse range of linkers. The orthogonal reactivity of the aminooxy and hydrazide groups in this compound could be exploited to create libraries of PROTACs with different linker lengths and compositions, which could accelerate the discovery of new protein degraders.
| Linker Component | Function | Potential Role of this compound |
| Target-binding ligand attachment point | Connects the linker to the molecule that binds the protein of interest. | Can be achieved through reaction with the aminooxy or hydrazide group. |
| E3 ligase-binding ligand attachment point | Connects the linker to the molecule that recruits the E3 ligase. | Can be achieved through reaction with the remaining functional group. |
| Linker body | Determines the distance and flexibility between the two ligands. | The acetal (B89532) backbone of this compound forms part of the linker. |
Intermediates in Fragment-Based Ligand Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds, particularly for challenging biological targets. nih.govdrugdiscoverychemistry.com The core principle of FBDD involves screening libraries of low molecular weight compounds, or "fragments" (typically < 300 Da), to identify weak binders with high ligand efficiency. nih.govdrugdiscoverychemistry.com Once these initial hits are identified, they are elaborated and optimized to produce ligands with higher affinity and potency. nih.govdrugdiscoverychemistry.com
In this optimization phase, bifunctional molecules like this compound serve as critical intermediates. The process of elaborating a fragment often requires bespoke functionalization along specific directions, known as "growth vectors," to complement the three-dimensional structure of the target protein. rsc.org this compound is uniquely suited for this role due to its two distinct reactive functional groups: the aminooxy group and the hydrazide group.
The aminooxy moiety can chemoselectively react with an aldehyde or ketone on a fragment or a larger molecular scaffold, forming a stable oxime linkage. louisville.eduiris-biotech.de This reaction is efficient and can be performed under mild conditions. louisville.edu The remaining free hydrazide group can then be used as a handle for further synthetic transformations. For instance, it can be reacted with another fragment or a linker, allowing for the controlled, sequential assembly of a more complex and potent ligand. iris-biotech.de This capacity to link different molecular components makes this compound a valuable tool for medicinal chemists aiming to bridge fragments or grow them into a defined binding pocket.
Reagent in Synthetic Organic Chemistry
The dual functionality of this compound makes it a versatile reagent in synthetic organic chemistry. acs.orgnih.gov Its aminooxy and hydrazide groups can react independently and chemoselectively, allowing for its use in a wide array of molecular constructions and transformations.
The hydrazide moiety (-CONHNH₂) is a well-established precursor for the synthesis of a wide variety of heterocyclic compounds, which form the core structure of many pharmacologically active molecules. researchgate.net While direct studies on this compound for this purpose are specific, its hydrazide component can be expected to undergo similar cyclization reactions to analogous compounds like 2-aminobenzhydrazide (B158828) and cyanoacetohydrazide. researchgate.netmdpi.com
Hydrazides are known to react with various reagents to form key heterocyclic rings:
Pyrazoles and Pyrazolones: Reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can yield pyrazole (B372694) and pyrazolone (B3327878) derivatives. mdpi.com
Oxadiazoles: Cyclization of the hydrazide, for instance by reaction with carbon disulfide followed by treatment with an acid, can lead to the formation of 1,3,4-oxadiazole (B1194373) rings. researchgate.net
Triazoles and Thiadiazoles: Treatment with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can be further cyclized to form triazole or thiadiazole rings. researchgate.net
The presence of the aminooxy group on the other end of the molecule allows for the incorporation of these valuable heterocyclic systems into larger molecular designs, tethered via a stable oxime bond.
The synthesis of complex, three-dimensional molecular frameworks is a significant challenge in chemistry, crucial for developing new medicines and materials. croucher.org.hknih.gov Bifunctional reagents like this compound are instrumental in building such intricate structures because they can act as linkers or branching points. mdpi.com
The molecule possesses two chemically distinct reactive ends. This orthogonality allows for a stepwise and controlled construction process. For example, the aminooxy group can be used to connect the molecule to a primary scaffold via an oxime bond, leaving the hydrazide group available for further elaboration. louisville.edu This second reactive site can then be used to introduce another molecular entity, build a peptide chain, or form a heterocyclic ring system, leading to complex, non-linear architectures. mdpi.com This ability to join different molecular building blocks in a planned sequence is essential for creating molecules with precisely defined shapes and functionalities. croucher.org.hknih.gov
In multi-step organic synthesis, it is often necessary to temporarily block, or "protect," a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. ucoz.comnih.gov The aminooxy group of this compound is an excellent reagent for the protection of carbonyl groups (aldehydes and ketones). louisville.edu
The reaction between an aminooxy moiety and a carbonyl is a chemoselective process known as oximation, which forms a robust oxime ether linkage. louisville.eduiris-biotech.de This reaction is highly efficient and can be performed under mild, often aqueous, conditions. louisville.edu The resulting oxime is significantly more stable towards hydrolysis than a corresponding imine, making it an effective protecting group. iris-biotech.de Once the other desired synthetic steps are complete, the carbonyl group can be regenerated if necessary, although the stability of the oxime bond often allows it to be incorporated as a permanent linker in the final structure. This process of converting a carbonyl to an oxime is a key functional group transformation.
In retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material in the synthesis of a target molecule. Both the aminooxy and hydrazide functionalities of this compound serve as versatile synthons, offering a predictable set of reactions for molecular construction. acs.orgnih.gov
The aminooxy synthon is primarily used for its highly selective reaction with aldehydes and ketones. louisville.edu This "click chemistry" type of reaction is widely employed in bioconjugation, the synthesis of glycopeptides, and the cyclization of peptides. louisville.eduiris-biotech.de It provides a reliable method for linking molecular components under biocompatible conditions. iris-biotech.de
The hydrazide synthon is a precursor to a broader range of functionalities. It can be readily acylated or alkylated and serves as a nucleophile in condensation reactions to form hydrazones. organic-chemistry.org Critically, it is a cornerstone in heterocyclic chemistry, enabling the synthesis of numerous five- and six-membered ring systems of medicinal importance. mdpi.comnih.gov
Table 1: Synthetic Utility of Functional Groups in this compound
| Functional Group | Synthon Role | Key Reactions | Resulting Structures |
|---|---|---|---|
| Aminooxy (-ONH₂) | Carbonyl-reactive linker | Oximation (reaction with aldehydes/ketones) louisville.edu | Oxime ethers louisville.eduiris-biotech.de |
| Hydrazide (-CONHNH₂) | Heterocycle precursor, Nucleophile | Cyclocondensation with dicarbonyls mdpi.com | Pyrazoles, Pyrazolones mdpi.com |
| Reaction with isothiocyanates | Triazoles, Thiadiazoles | ||
| Acylation, Alkylation organic-chemistry.org | N-substituted hydrazides organic-chemistry.org | ||
| Condensation with carbonyls | Hydrazones |
Synthesis and Functionalization of 2 Aminooxy Acetohydrazide Derivatives and Analogs
Design and Synthesis of Modified Aminooxy-Functionalized Compounds
The aminooxy group is particularly useful for its chemoselective reaction with aldehydes and ketones, forming stable oxime linkages. nih.gov This reaction can be performed under mild, aqueous conditions, often catalyzed by aniline (B41778) or other aromatic amines, which is highly advantageous for bioconjugation. nih.gov The resulting oxime bond is significantly more stable to hydrolysis than the hydrazone bond formed from hydrazides. nih.gov
Researchers have designed and synthesized a variety of modified aminooxy-functionalized compounds to serve as linkers and scaffolds. These often incorporate hydrophilic elements, such as ether groups, to enhance water solubility. nih.gov Synthetic strategies frequently involve the use of N-protected O-alkyl aminooxy compounds, which can be generated from the corresponding alkyl halides by reaction with N-(tert-butyloxycarbonyl)hydroxylamine. researchgate.net
A notable strategy, termed aminooxy click chemistry (AOCC), has been developed for the synthesis of nucleoside building blocks that enable bis-homo and bis-hetero conjugation of various biologically relevant ligands. nih.govacs.org This approach allows for the introduction of two different ligands with distinct biological functions simultaneously. nih.govacs.org The synthesis often begins with a Mitsunobu reaction to introduce a phthalimidooxy group, which is then deprotected to reveal the reactive aminooxy functionality. nih.govacs.org
Table 1: Examples of Synthesized Aminooxy-Functionalized Linkers and Cores
| Compound Type | Terminal Functional Groups | Key Synthetic Feature | Reference |
|---|---|---|---|
| Linear Linker | Aminooxy, Boc-protected amine | Incorporation of an ether group for solubility | nih.gov |
| Linear Linker | Aminooxy, Carboxylic acid | Designed for amide-coupling reactions | nih.gov |
| Linear Linker | Aminooxy, Nitrile | Nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid | nih.gov |
| Trivalent Core | Three Aminooxy groups | Water-soluble trivalent scaffold for multivalent displays | nih.gov |
Design and Synthesis of Modified Hydrazide-Functionalized Compounds
The hydrazide functional group is a versatile reactive handle for conjugation to molecules containing aldehydes, ketones, or carboxylic acids. interchim.fr Hydrazides react with aldehydes and ketones to form hydrazones, a reaction that is efficient under slightly acidic conditions. interchim.frnih.gov They can also be coupled to carboxylic acids using carbodiimide (B86325) chemistry, such as with EDC. interchim.fr
The synthesis of modified hydrazide compounds often starts from carboxylic acid esters, which are reacted with hydrazine (B178648) hydrate. researchgate.netmdpi.com This is a common and efficient method for producing a wide array of alkyl and aryl hydrazides. mdpi.com Alternative starting materials include acyl chlorides and anhydrides. mdpi.com
In the context of modifying biomolecules, phosphoramidite (B1245037) chemistry is a powerful tool for introducing hydrazide groups into oligonucleotides. nih.gov New phosphoramidite building blocks containing protected hydrazide functionalities have been synthesized and utilized in solid-phase oligonucleotide synthesis. nih.gov An innovative approach involves the use of ester-containing phosphoramidites, where the ester serves as a precursor that is converted to the hydrazide during the final deprotection step with hydrazine. nih.gov This method allows for the efficient incorporation of multiple hydrazide groups into an oligonucleotide sequence. nih.gov
Table 2: Synthetic Approaches for Hydrazide-Functionalized Compounds
| Starting Material | Reagent | Product | Key Feature | Reference |
|---|---|---|---|---|
| Carboxylic Acid Ester | Hydrazine Hydrate | Carboxylic Acid Hydrazide | Conventional and widely used method | researchgate.netmdpi.com |
| Acyl Chloride | Hydrazine Hydrate | Carboxylic Acid Hydrazide | Alternative to ester-based synthesis | mdpi.com |
| Hydroxyl-containing Ester | Phosphitylating reagent, then solid-phase synthesis | Hydrazide-modified oligonucleotide (precursor) | Generation of hydrazide during deprotection | nih.gov |
Development of Multi-valent and Multi-functional Scaffolds
The concept of multivalency, where multiple ligands are presented on a single scaffold, is a powerful strategy to enhance binding affinity and specificity for biological targets. nih.gov The bifunctional nature of 2-(aminooxy)acetohydrazide and its derivatives makes them excellent candidates for constructing multivalent and multifunctional scaffolds.
Water-soluble, trivalent cores terminating in three aminooxy groups have been synthesized. nih.gov These scaffolds are designed for the facile creation of multivalent glycoconjugates through oxime ligation with reducing sugars. nih.gov The hydrophilic nature of these cores is crucial for their application in biological systems. nih.gov
Similarly, multivalent displays of hydrazide groups can be achieved. For instance, branched phosphoramidites have been used in oligonucleotide synthesis to create structures bearing multiple hydrazide functionalities. nih.gov This approach significantly increases the number of reactive sites on the oligonucleotide, which can be advantageous for applications such as immobilization on surfaces. nih.gov The design of such scaffolds often involves a modular approach, where different building blocks can be combined to create a diverse range of architectures. mdpi.com
Incorporation into Peptidic, Oligonucleotidic, and Glycoconjugate Structures
The chemoselective reactivity of the aminooxy and hydrazide groups has led to their widespread use in the synthesis of complex biomolecular conjugates.
Peptidic Structures: Aminooxy-containing amino acids have been synthesized and incorporated into peptides using solid-phase peptide synthesis. researchgate.net This allows for the site-specific modification of peptides with aldehyde- or ketone-bearing molecules. The hydrazide group can also be incorporated into peptides, enabling their conjugation to other molecules. For example, a hydrazide-modified peptide can be reacted with an oligonucleotide that has been functionalized with an aldehyde group. nih.gov
Oligonucleotidic Structures: As previously mentioned, both aminooxy and hydrazide functionalities can be introduced into oligonucleotides. Aminooxy groups can be incorporated through modified nucleosides, enabling the conjugation of ligands via oxime bond formation. nih.govacs.org Hydrazide-modified oligonucleotides, synthesized using phosphoramidite chemistry, are reactive towards aldehydes and active esters, allowing for their conjugation to a variety of molecules, including other oligonucleotides and peptides. nih.gov
Glycoconjugate Structures: The reaction between an aminooxy group and the aldehyde of a reducing sugar is a cornerstone of modern glycoconjugate synthesis. nih.gov This "aminooxy glycosylation" allows for the efficient and chemoselective ligation of unprotected carbohydrates to various scaffolds and biomolecules. nih.govresearchgate.net Hydrazide-functionalized materials have also been developed for the enrichment of N-glycopeptides from complex biological samples, demonstrating the utility of the hydrazide-carbonyl reaction in glycoproteomics. nih.gov
Development of Cleavable and Responsive Linkers for Controlled Release in Research Systems
Cleavable linkers are essential components in drug delivery systems and research tools, as they allow for the release of a payload under specific conditions. broadpharm.comproteogenix.science The functional groups of this compound can be incorporated into such linkers.
The hydrazone bond, formed from the reaction of a hydrazide with an aldehyde or ketone, is known to be acid-labile. This property can be exploited to design pH-sensitive linkers that release their cargo in the acidic environment of endosomes or lysosomes. unirioja.es The rate of hydrolysis can be tuned by modifying the electronic properties of the aldehyde or ketone component. axispharm.com
While the oxime bond is generally more stable, linkers containing this linkage can also be designed to be cleavable. For instance, light-responsive linkers have been developed that, upon photolysis, trigger a cascade of reactions leading to the release of a conjugated molecule. rsc.org Although not directly involving the cleavage of the oxime bond itself, the aminooxy group can be part of a larger linker system that incorporates a cleavable element. The development of linkers that respond to specific enzymes or redox conditions is also an active area of research. proteogenix.scienceaxispharm.com These "smart" linkers are crucial for achieving controlled and targeted release in complex biological systems.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Aminooxy)acetohydrazide and for monitoring the progress of reactions in which it participates. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the precise structure of this compound by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. For instance, the methylene (B1212753) (-CH₂-) protons would likely appear as a singlet, while the protons of the aminooxy (-ONH₂) and hydrazide (-NHNH₂) groups would appear as broader signals that can exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Two distinct signals would be anticipated for the methylene (-CH₂-) and carbonyl (C=O) carbons.
Reaction Monitoring: NMR is also invaluable for monitoring reaction progress, such as in the synthesis of this compound or its subsequent ligation reactions. By integrating the signals corresponding to reactants and products over time, reaction kinetics can be determined. Two-dimensional NMR techniques like COSY and TOCSY can be used to establish through-bond proton connectivities, further confirming the structure. mdpi.com
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Methylene | -CH₂- | ~4.0 - 4.5 | ~70 - 75 |
| Carbonyl | -C=O | - | ~165 - 170 |
| Aminooxy | -ONH₂ | ~6.0 - 7.0 (broad) | - |
| Hydrazide NH | -NH- | ~9.0 - 10.0 (broad) | - |
| Hydrazide NH₂ | -NH₂ | ~4.0 - 5.0 (broad) | - |
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for a polar molecule like this compound. It would typically produce a protonated molecule [M+H]⁺.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion. The resulting fragmentation pattern provides valuable information for structural confirmation. For example, cleavage of the N-N or C-C bonds would result in characteristic fragment ions.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₂H₇N₃O₂ |
| Molecular Weight | 105.09 g/mol |
| Expected [M+H]⁺ (ESI-MS) | m/z 106.06 |
| Potential Fragment Ions (m/z) | Loss of NH₃, H₂N-NH₂, etc. |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Key Absorptions: The IR spectrum would be expected to show strong absorption bands for the N-H stretching of the aminooxy and hydrazide groups, a strong C=O (amide I) stretching vibration, and N-H bending (amide II) vibrations. The O-N and N-N stretching vibrations would also be present but are typically weaker.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Aminooxy & Hydrazide) | Stretching | 3200 - 3400 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
| N-H (Amide II) | Bending | 1550 - 1620 |
| C-O | Stretching | 1050 - 1150 |
Chromatographic Methods for Purification and Purity Assessment of Research Compounds
Chromatographic techniques are essential for the purification of synthesized this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the separation, identification, and quantification of compounds.
Reversed-Phase HPLC: For a polar compound like this compound, reversed-phase HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Purification: Preparative HPLC can be used to purify the compound from reaction mixtures. Fractions are collected and the solvent is removed to yield the pure compound.
Purity Assessment: Analytical HPLC with a UV detector is used to assess the purity of the final product. The presence of a single, sharp peak at a specific retention time is indicative of high purity. The purity can be quantified by measuring the area of the main peak relative to the total area of all peaks.
Gas Chromatography (GC) GC is a powerful technique for separating and analyzing volatile compounds.
Derivatization: Due to its high polarity and low volatility, this compound is not directly amenable to GC analysis. Derivatization is necessary to convert the polar N-H and O-H groups into less polar, more volatile derivatives, for example, through silylation.
Analysis: After derivatization, the compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS is particularly useful as it provides both retention time and mass spectral data for confident identification. louisville.edu
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 210 nm | |
| GC (after derivatization) | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium | |
| Temperature Program | e.g., 100°C to 280°C at 10°C/min | |
| Detection | Mass Spectrometry (MS) |
Real-Time Monitoring Techniques for Ligation Kinetics and Reaction Progress
The aminooxy group of this compound readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction known as oxime ligation. Real-time monitoring techniques are crucial for studying the kinetics of this important bioconjugation reaction.
Fluorescence Spectroscopy: A continuous fluorescence assay can be developed to monitor the kinetics of oxime ligation. This involves reacting this compound with a fluorogenic aldehyde or ketone. The formation of the oxime product leads to a change in the fluorescence properties of the chromophore, which can be monitored in real-time to determine the reaction rate. nih.gov
UV-Vis Spectroscopy: If the aldehyde or ketone substrate has a distinct UV-Vis absorbance that changes upon reaction with this compound, this change can be followed over time to monitor the reaction progress.
Real-Time NMR Spectroscopy: As mentioned earlier, NMR can be used to monitor reactions in real-time. By acquiring spectra at regular intervals, the concentrations of reactants and products can be determined, allowing for a detailed kinetic analysis of the ligation reaction. researchgate.net
Isothermal Titration Calorimetry (ITC): ITC can be used to measure the heat released or absorbed during a reaction. This can provide thermodynamic and kinetic information about the oxime ligation process.
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Fluorescence Spectroscopy | Change in fluorescence upon oxime formation | High sensitivity, continuous monitoring | Requires a fluorogenic substrate |
| UV-Vis Spectroscopy | Change in absorbance upon reaction | Simple, widely available | Requires a chromophoric substrate, may have lower sensitivity |
| Real-Time NMR | Directly measures concentration of all species | Provides detailed structural and kinetic data | Lower sensitivity, requires specialized equipment |
| Isothermal Titration Calorimetry | Measures heat change of reaction | Provides thermodynamic data (ΔH, Kₐ) | Requires specialized equipment, may not be suitable for very slow reactions |
Quantitative Analytical Approaches for Research Samples
Accurate quantification of this compound in research samples is essential for various applications, such as in determining the efficiency of conjugation reactions or for pharmacokinetic studies.
HPLC with UV Detection: HPLC-UV is a common method for the quantitative analysis of this compound. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the compound in an unknown sample is then determined by comparing its peak area to the calibration curve. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound in complex biological matrices. nih.gov Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to enhance selectivity and sensitivity. An internal standard, often a stable isotope-labeled version of the analyte, is typically used to improve the accuracy and precision of the quantification.
Derivatization-based Methods: For enhanced sensitivity and selectivity, this compound can be derivatized with a reagent that imparts a strong UV absorbance or fluorescence. For example, reaction with a UV-active aldehyde would yield a derivative that can be quantified at low levels by HPLC-UV. nih.gov
Future Directions and Emerging Research Avenues
Integration with Orthogonal Bioorthogonal Chemical Reactions (Beyond Traditional Click)
The development of mutually orthogonal bioorthogonal reactions is crucial for the simultaneous labeling and tracking of multiple biomolecules in complex biological systems. nih.gov The inherent differences in reactivity between the aminooxy and hydrazide moieties of 2-(Aminooxy)acetohydrazide offer a foundation for creating orthogonal conjugation strategies.
The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, while the hydrazide group forms hydrazone bonds with the same carbonyl partners. nih.gov Although both reactions are bioorthogonal, their kinetics and the stability of the resulting linkages can be modulated by reaction conditions, such as pH. nih.govacs.org Oxime formation is generally more stable than hydrazone formation, especially at physiological pH. nih.gov Conversely, hydrazone bonds can exhibit reversibility under mildly acidic conditions. nih.govnih.gov
This differential reactivity can be exploited for sequential or simultaneous orthogonal labeling. For instance, a biological system containing two different biomolecules, one tagged with an aldehyde and the other with a ketone, could be addressed with this compound. The more reactive aldehyde could be targeted first under specific pH conditions, followed by the ketone. Research into bifunctional linkers has demonstrated the feasibility of dual labeling strategies where two different bioorthogonal reactions are performed on a single protein, showcasing the potential for reagents like this compound. nih.govnih.govnih.gov
Future research will likely focus on fine-tuning the reaction conditions to achieve high levels of orthogonality between the aminooxy and hydrazide groups. This could involve the development of catalysts that selectively enhance the rate of one reaction over the other or the strategic use of different types of carbonyl partners (e.g., aromatic vs. aliphatic aldehydes) to further differentiate the reaction kinetics. nih.gov
Applications in Dynamic Covalent Chemistry and Self-Assembly (Research-Focused)
Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create dynamic molecular systems that can adapt their constitution in response to external stimuli. acs.org The formation of hydrazones is a well-established reaction in DCC due to the reversible nature of the C=N bond, which allows for component exchange and the thermodynamically controlled formation of complex structures. researchgate.neted.ac.uk
This compound is an ideal candidate for the construction of novel dynamic combinatorial libraries (DCLs) and self-assembling supramolecular structures. ekb.eg Its bifunctional nature allows it to act as a linker between two different components or to participate in the formation of macrocycles and polymers. The hydrazide end can engage in reversible hydrazone formation, providing the dynamic character essential for DCC, while the aminooxy end can form a more stable oxime "locking" the desired structure in place.
| Application Area | Role of this compound | Key Chemical Principle |
|---|---|---|
| Dynamic Combinatorial Libraries (DCLs) | Bifunctional building block to connect different aldehydes/ketones. | Reversible hydrazone formation for library equilibration. |
| Self-Assembling Supramolecular Structures | Linker to direct the formation of macrocycles or polymers. | Directional and reversible bond formation leading to ordered structures. nih.govnih.govrsc.org |
| Self-Healing Materials | Cross-linker in polymer networks. | Reversible hydrazone bonds allow for bond cleavage and reformation upon damage. nih.gov |
Future research is expected to explore the use of this compound in creating complex, stimuli-responsive materials. For example, by combining it with photo-switchable aldehydes, it may be possible to create light-responsive self-assembling systems. researchgate.net
Expansion of Bioconjugation Methodologies for Complex Biological Systems (In Vitro/Ex Vivo)
Bioconjugation techniques that function efficiently in complex biological environments, such as cell lysates or on the surface of living cells, are in high demand. nih.gov Both aminooxy and hydrazide chemistries have been successfully employed for labeling biomolecules in such complex settings. nih.govdigitellinc.com For instance, glycoproteins can be oxidized to generate aldehyde groups, which are then labeled with aminooxy- or hydrazide-functionalized probes. thermofisher.com
The dual functionality of this compound opens up possibilities for more sophisticated bioconjugation strategies in vitro and ex vivo. It could be used to:
Introduce two different functionalities onto a single biomolecule. For example, one terminus could be used to attach a fluorescent reporter dye, while the other could be used to link a targeting ligand or a drug molecule.
Cross-link two different biomolecules. This could be used to study protein-protein interactions or to assemble protein complexes.
Develop multi-step labeling procedures. A biomolecule could be captured on a solid support via one functional group, followed by further modification using the second functional group.
Studies on dual-labeling of proteins have shown that it is possible to perform two distinct bioorthogonal reactions on a single protein, enabling the site-specific installation of multiple probes. nsf.gov This highlights the potential for developing advanced bioconjugation methodologies using bifunctional reagents like this compound.
Development of Next-Generation Chemical Tools and Reagents
The field of chemical biology relies on the continuous development of novel chemical probes to investigate biological processes with increasing precision. nih.govresearchgate.net this compound serves as a valuable scaffold for the creation of next-generation, multifunctional chemical tools. Its bifunctional nature allows for the combination of different functionalities within a single molecule, leading to probes with enhanced capabilities. nih.govinterchim.frsciprofiles.com
| Type of Tool | Description | Advantage of Bifunctionality |
|---|---|---|
| Dual-Targeting Probes | Probes that can simultaneously bind to two different biological targets. | Allows for the study of target co-localization and interaction. |
| Activity-Based Probes with a Reporter | A reactive group for covalent modification of an enzyme active site, coupled with a tag for detection. | Enables both labeling and subsequent visualization or purification of active enzymes. nih.gov |
| Bifunctional Cross-linkers | Cross-linkers with two different reactive groups for staged or orthogonal reactions. | Provides greater control over the cross-linking process. |
The development of such advanced reagents will enable more sophisticated experiments, such as the simultaneous monitoring of two different cellular processes or the targeted delivery of therapeutics with an accompanying imaging agent.
Exploration of Green and Sustainable Approaches in Chemical Synthesis and Application
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in both academic research and industrial applications. The synthesis and use of this compound can benefit from the adoption of green and sustainable practices.
In terms of synthesis, research on the preparation of hydrazides has demonstrated the effectiveness of environmentally friendly methods such as:
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption compared to conventional heating.
Solvent-free reactions: Conducting reactions in the absence of solvents minimizes waste and avoids the use of potentially hazardous substances.
Use of greener catalysts: Employing non-toxic and reusable catalysts can improve the sustainability of the synthesis.
For the application of this compound in bioconjugation, a key green approach is the use of water as the reaction solvent. Both oxime and hydrazone ligations are compatible with aqueous environments, which is a significant advantage for biological applications and reduces the need for organic solvents. Future research could focus on optimizing these aqueous reactions to proceed efficiently without the need for catalysts, further enhancing their green credentials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
